molecular formula C25H27ClN2O3S2 B4626912 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide

Cat. No.: B4626912
M. Wt: 503.1 g/mol
InChI Key: KYOMTXWFXKUOEB-UHFFFAOYSA-N
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Description

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methylsulfonyl, and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-chloro-N-methylsulfonylaniline, which is then reacted with benzyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide include:

  • 4-chloro-3-methylphenyl salicylate
  • Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3S2/c1-19-6-8-21(9-7-19)18-32-15-14-27-25(29)22-12-10-20(11-13-22)17-28(33(2,30)31)24-5-3-4-23(26)16-24/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOMTXWFXKUOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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